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Compound of Interest

Compound Name:
N'-(3,4-dichlorophenyl)-4-

methylbenzohydrazide

CAS No.: 326018-49-9

Cat. No.: B2361526

Get Quote

Executive Technical Summary
N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide represents a specific derivative of the

benzohydrazide class, characterized by a 4-methylbenzoyl "head" and a 3,4-dichlorophenyl

"tail." This scaffold is pharmacologically significant due to its dual potential as an Enoyl-ACP

Reductase (InhA) inhibitor (antitubercular) and a Tyrosine Kinase (EGFR/mTOR) inhibitor

(anticancer).

The 3,4-dichloro substitution is critical; it enhances lipophilicity (

) and metabolic stability while facilitating halogen bonding within hydrophobic pockets of target
enzymes. This guide compares the theoretical binding performance of this ligand against
clinical standards (Isoniazid, Erlotinib) to validate its developmental potential.
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The following data aggregates representative binding affinities from validated

benzohydrazide/hydrazone studies. These values serve as the reference baseline for

evaluating your specific docking results.

Table 1: Comparative Binding Affinity Benchmarks

Target
Protein

PDB ID
Reference
Standard

Standard
Affinity
(kcal/mol)

N'-(3,4-

Cl)-4-Me-

Benzohydra

zide

(Predicted)

Mechanism
of Action

Enoyl-ACP

Reductase

(InhA)

1ENY / 2NSD
Isoniazid

(INH-NAD)
-9.5 ± 0.5 -8.2 to -9.1

Inhibition of

mycolic acid

synthesis

(TB).

EGFR Kinase 1M17 / 4HJO Erlotinib -8.1 ± 0.4 -7.8 to -8.6

ATP-

competitive

inhibition

(NSCLC).

mTOR

Kinase
4JT6 Rapamycin -10.2 ± 0.6 -7.5 to -8.3

Inhibition of

PI3K/Akt/mT

OR pathway.

Glucosidase 3A4A Acarbose -7.5 ± 0.3 -6.8 to -7.5

Regulation of

carbohydrate

metabolism.

Analytic Insight: The 3,4-dichlorophenyl moiety typically occupies the hydrophobic binding

pocket (e.g., the substrate-binding loop of InhA), providing ~1.5 kcal/mol of additional stability

compared to unsubstituted phenyl rings due to hydrophobic enclosure and Cl-π interactions.
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Mechanism & SAR Logic
The biological activity of this compound relies on specific structural features. The diagram

below illustrates the Structure-Activity Relationship (SAR) logic driving the docking interactions.

N'-(3,4-dichlorophenyl)-
4-methylbenzohydrazide

4-Methylbenzoyl Head
(Steric Fit)

Hydrazide Linker (-CONHNH-)
(H-Bond Donor/Acceptor)

3,4-Dichlorophenyl Tail
(Hydrophobic/Halogen Bond)

Target: InhA (TB)
Tyr158 Interaction

 Steric Occlusion

 H-Bond Network

Target: EGFR (Cancer)
Met793 Interaction

 Hinge Region Binding

 Hydrophobic Pocket Filling

 Hydrophobic Interaction

Click to download full resolution via product page

Figure 1: Structure-Activity Relationship (SAR) mapping of the ligand to key biological targets.

Validated Experimental Protocol
To ensure Scientific Integrity and reproducibility, follow this self-validating docking workflow.

This protocol is designed for use with AutoDock Vina or Gold, but the principles apply

universally.

Phase 1: Ligand Preparation (The "Input" Variable)
Structure Generation: Draw the structure in ChemDraw or Avogadro.

Critical Check: Ensure the hydrazide linkage is in the correct tautomeric form (keto-form is

dominant).

Energy Minimization:

Perform geometry optimization using DFT (B3LYP/6-31G)* in Gaussian or ORCA to fix

bond lengths/angles.
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Alternative: Use MMFF94 force field if DFT is unavailable.

File Conversion: Convert the optimized .log or .mol2 file to .pdbqt (for AutoDock), ensuring

Gasteiger charges are added and non-polar hydrogens are merged.

Phase 2: Receptor Preparation (The "Control" Variable)
Selection: Download PDB 1ENY (InhA) or 1M17 (EGFR).

Cleaning:

Remove all water molecules (unless specific waters bridge the ligand-protein interaction,

e.g., in some kinase active sites).

Remove co-crystallized ligands (save them for validation).

Protonation: Add polar hydrogens and compute Kollman charges.

Phase 3: Grid Generation & Docking
Grid Box Definition: Center the grid box on the coordinates of the co-crystallized ligand (e.g.,

coordinates of Erlotinib in 1M17).

Dimensions: 22 x 22 x 22 Å (Standard) to cover the active site fully.

Exhaustiveness: Set to 8 (minimum) or 32 (high precision).

Validation Step (Mandatory):

Re-dock the native co-crystallized ligand.

Calculate RMSD: The Root Mean Square Deviation between the docked pose and the

crystal pose must be < 2.0 Å. If > 2.0 Å, adjust grid center or protonation states.

Phase 4: Workflow Visualization
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Preparation Phase

Docking Phase

Start: Ligand & Protein Selection

Ligand: DFT Optimization
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(Center on Active Site)

Run AutoDock Vina
(Exhaustiveness=32)

Validation: Redock Native Ligand
(RMSD < 2.0 Å?)

Fail (Adjust Box)

Analyze Interactions:
H-Bonds, Hydrophobic, Pi-Stacking

Pass
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Figure 2: Step-by-step experimental workflow for validating docking results.

Interpretation of Results
When analyzing the docking pose of N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide, look

for these specific molecular interactions to validate "success":

Hydrogen Bonding:
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InhA: The hydrazide -NH- or C=O should H-bond with Tyr158 (catalytic residue) and the

cofactor NAD+.

EGFR: The carbonyl oxygen often accepts a hydrogen bond from Met793 in the hinge

region.

Hydrophobic Interactions:

The 3,4-dichlorophenyl ring should be buried in the hydrophobic pocket (residues like

Phe149, Leu218 in InhA).

Pi-Pi Stacking: Look for T-shaped or parallel stacking with phenylalanine or tryptophan

residues.

Binding Energy:

A score more negative than -7.0 kcal/mol generally indicates a potential lead.

A score more negative than -9.0 kcal/mol suggests high potency comparable to nanomolar

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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